molecular formula C14H19BrN2O4S B511610 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 898647-10-4

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B511610
CAS RN: 898647-10-4
M. Wt: 391.28g/mol
InChI Key: RRGUDEFSSNHQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is also known as BMS-986177 and belongs to the class of piperidine-based molecules. In

Mechanism of Action

The mechanism of action of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and plays a crucial role in the transmission of pain signals. By inhibiting this channel, BMS-986177 reduces the transmission of pain signals and can provide pain relief.
Biochemical and Physiological Effects
In addition to its role in pain relief, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has other biochemical and physiological effects. This compound has been shown to reduce the excitability of sensory neurons and to modulate the release of neurotransmitters such as glutamate and substance P. These effects can have implications for the treatment of other neurological disorders such as epilepsy and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its potency and selectivity for the Nav1.7 sodium channel. This makes it a valuable tool for studying the role of this channel in pain signaling. However, one limitation is that this compound has not been extensively studied in vivo, and its safety profile is not well established.

Future Directions

There are several future directions for the study of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide. One direction is to further investigate its potential applications in the treatment of chronic pain and other neurological disorders. Another direction is to study its safety profile and potential side effects in vivo. Additionally, this compound can be used as a tool to study the Nav1.7 sodium channel and its role in pain signaling, which can lead to the development of new therapies for chronic pain.

Synthesis Methods

The synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-methoxy-5-methylbenzenesulfonamide with piperidine. This reaction yields 1-(4-bromo-5-methoxy-2-methylphenyl)piperidine-4-carboxamide, which is then reacted with trifluoroacetic acid to obtain the final product, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide.

Scientific Research Applications

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective inhibitor of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. Therefore, this compound can be used to study the role of Nav1.7 in pain signaling and to develop new therapies for chronic pain.

properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-9-7-11(15)12(21-2)8-13(9)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUDEFSSNHQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.